molecular formula C15H15F2NO2 B2944395 2-{[(2,4-Difluorobenzyl)amino]methyl}-6-methoxyphenol CAS No. 1223880-46-3

2-{[(2,4-Difluorobenzyl)amino]methyl}-6-methoxyphenol

Cat. No.: B2944395
CAS No.: 1223880-46-3
M. Wt: 279.287
InChI Key: VBUAIXHKTNHEFY-UHFFFAOYSA-N
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Description

Chemical Structure: The compound consists of a 6-methoxyphenol core with a 2-aminomethyl substituent, where the amine is further substituted by a 2,4-difluorobenzyl group. Its molecular formula is C₁₅H₁₄F₂NO₂, with a molecular weight of 289.28 g/mol.

  • Mannich reactions: Condensation of aldehydes with primary amines, followed by reduction (e.g., using NaBH₄) to form secondary amines .
  • Schiff base intermediates: Formation of imine bonds between aldehydes and amines, as seen in related phenolic derivatives .

Properties

IUPAC Name

2-[[(2,4-difluorophenyl)methylamino]methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2NO2/c1-20-14-4-2-3-11(15(14)19)9-18-8-10-5-6-12(16)7-13(10)17/h2-7,18-19H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUAIXHKTNHEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CNCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-{[(2,4-Difluorobenzyl)amino]methyl}-6-methoxyphenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines .

Scientific Research Applications

2-{[(2,4-Difluorobenzyl)amino]methyl}-6-methoxyphenol is widely used in scientific research, particularly in the fields of:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic applications, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(2,4-Difluorobenzyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group may enhance its binding affinity to these targets, while the methoxyphenol group can modulate its activity. These interactions can lead to the inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The table below compares key structural analogs, highlighting substituent variations and their implications:

Compound Name Substituents (Benzyl Group) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
2-{[(2,4-Difluorobenzyl)amino]methyl}-6-methoxyphenol 2,4-difluoro C₁₅H₁₄F₂NO₂ 289.28 High electronegativity; potential enhanced bioavailability due to fluorine
2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-methoxyphenol 4-bromo-2-fluoro C₁₄H₁₃BrFNO₂ 326.16 High purity (≥97%); API intermediate for pharmaceuticals
2-{[(3-Chlorobenzyl)amino]methyl}-6-methoxyphenol 3-chloro C₁₅H₁₅ClNO₂ 276.74 Pharmaceutical intermediate; moderate steric bulk
4-allyl-2-(benzylaminomethyl)-6-methoxyphenol Benzyl (no halogen) C₁₈H₂₁NO₂ 283.37 Cytotoxic (LC₅₀ = 29.2 mg/mL on MCF-7 cells)
(E)-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol 2-hydroxy (Schiff base) C₁₄H₁₃NO₃ 243.26 Antioxidant (IC₅₀ = 12.5 µM, superior to BHT)

Key Observations :

  • Halogen Effects : Fluorine (electron-withdrawing) enhances polarity and metabolic stability compared to chlorine or bromine (larger, more polarizable). This may improve blood-brain barrier penetration in the 2,4-difluoro derivative .
  • Bioactivity: Non-halogenated analogs (e.g., benzyl-substituted) show cytotoxicity, while halogenated derivatives are often intermediates for APIs. Schiff bases exhibit antioxidant properties due to phenolic -OH and imine bonds .

Biological Activity

2-{[(2,4-Difluorobenzyl)amino]methyl}-6-methoxyphenol, also known by its CAS number 1223880-46-3, is a chemical compound with notable biological activity. Its unique structure combines a difluorobenzyl group with a methoxyphenol moiety, which contributes to its potential applications in medicinal chemistry and biochemistry.

  • Molecular Formula : C15H15F2NO2
  • Molecular Weight : 279.28 g/mol
  • IUPAC Name : 2-[[(2,4-difluorophenyl)methylamino]methyl]-6-methoxyphenol

The biological activity of 2-{[(2,4-Difluorobenzyl)amino]methyl}-6-methoxyphenol is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The difluorobenzyl group enhances binding affinity, while the methoxyphenol group modulates activity, potentially leading to inhibition or activation of specific biochemical pathways.

Biological Activity and Applications

Research indicates that this compound has several biological activities:

  • Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in cancer progression.
  • Antitumor Activity : Preliminary studies suggest that it may exhibit antitumor properties, particularly against certain cancer cell lines.
  • Protein Interactions : It is used in studies exploring protein-ligand interactions, which are crucial for understanding cellular mechanisms.

Study 1: Antitumor Efficacy

A recent study investigated the antitumor effects of 2-{[(2,4-Difluorobenzyl)amino]methyl}-6-methoxyphenol on human cancer cell lines. The compound was found to induce apoptosis in SKM-1 cells, leading to G1 cell cycle arrest. The study highlighted its potential as a therapeutic agent in cancer treatment due to its selective activity against malignant cells.

Study 2: Enzyme Interaction

Another research focused on the compound's ability to inhibit histone deacetylases (HDACs), which play a significant role in cancer biology. The results indicated that it effectively increased acetylation levels of histones, suggesting a mechanism that could be leveraged for cancer therapy.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Activity
2,4-DifluorobenzylamineC8H8F2NIntermediate in drug synthesis
6-MethoxyphenolC8H10O2Antioxidant properties

The unique combination of functional groups in 2-{[(2,4-Difluorobenzyl)amino]methyl}-6-methoxyphenol sets it apart from similar compounds, allowing for versatile applications in both research and industry.

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